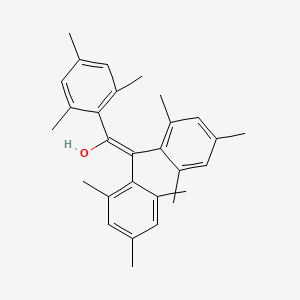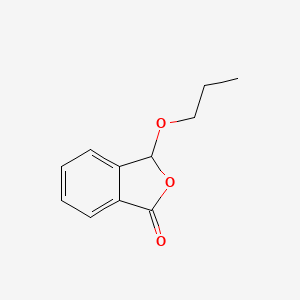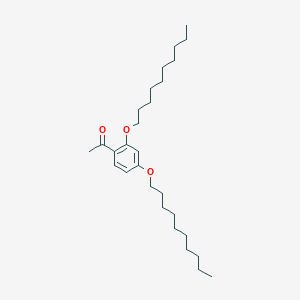![molecular formula C15H14Cl2N2 B11960949 2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is a synthetic organic compound with the molecular formula C13H9Cl2NO It is characterized by the presence of a dichlorophenyl group and a dimethyl-p-toluidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE typically involves the reaction of 2,4-dichloroaniline with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to N,N-dimethyl-p-toluidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ALPHA-(2,3-DICHLOROPHENYLIMINO)-ORTHO-CRESOL
- ALPHA-(2,5-DICHLOROPHENYLIMINO)-ORTHO-CRESOL
- ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL
Uniqueness
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethyl-p-toluidine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H14Cl2N2 |
|---|---|
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14Cl2N2/c1-19(2)13-6-3-11(4-7-13)10-18-15-8-5-12(16)9-14(15)17/h3-10H,1-2H3 |
Clé InChI |
VEIYTNNZPCNDOO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960890.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11960906.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11960931.png)

![1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene](/img/structure/B11960943.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B11960953.png)


![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)
